molecular formula C15H24N2O5 B558090 Boc-Pro-Pro-OH CAS No. 15401-08-8

Boc-Pro-Pro-OH

Cat. No. B558090
CAS RN: 15401-08-8
M. Wt: 312.36 g/mol
InChI Key: XGDABHXCVGCHBB-QWRGUYRKSA-N
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Description

“Boc-Pro-Pro-OH” is a compound that falls under the category of Boc-Amino Acids and Derivatives . The Boc group (tert-butoxycarbonyl) is a protective group used in the synthesis of peptides .


Synthesis Analysis

The synthesis of “Boc-Pro-Pro-OH” involves the use of Boc solid-phase peptide synthesis . This method is commonly used for the synthesis of peptides and involves the stepwise addition of amino acids to a growing peptide chain .


Chemical Reactions Analysis

“Boc-Pro-Pro-OH” is used in peptide synthesis, where the Boc group serves as a protective group . The Boc group can be removed under acidic conditions, allowing for the addition of other amino acids or groups .


Physical And Chemical Properties Analysis

“Boc-Pro-Pro-OH” has a molecular weight of 312.36 g/mol . More specific physical and chemical properties such as solubility, melting point, etc., are not available in the retrieved information.

Scientific Research Applications

  • Tritium Labeling of Peptides : Shevchenko et al. (2010) reported the synthesis of tritium-labeled peptides using Boc-Pro-Pro-OH derivatives for studies in radiochemistry (Shevchenko et al., 2010).

  • Synthesis of Analgesics : Sun et al. (2011) described the efficient synthesis of Endomorphin-1, an analgesic peptide, using Boc-Pro-Pro-OH in a chemo-enzymatic process (Sun et al., 2011).

  • Ionic Liquid Synthesis : Chaubey et al. (2020) synthesized novel proline-based dipeptide imidazolium ionic liquids, using Boc-Pro-Pro-OH among other compounds (Chaubey et al., 2020).

  • Gold Bioconjugates for Cancer Research : Gutiérrez et al. (2016) prepared gold(I) bioconjugates using Boc-Pro-Pro-OH derivatives for potential use as anticancer agents (Gutiérrez et al., 2016).

  • Peptide Synthesis Methods : Kitas et al. (1988) discussed the synthesis of O-phosphotyrosine-containing peptides, employing Boc-Pro-Pro-OH in the process (Kitas et al., 1988).

  • Brain-on-Chip Biotechnology : Forró et al. (2021) explored Brain-on-Chip (BoC) biotechnology, a field intersecting cell biology and microfluidics, for applications in neuroscience research (Forró et al., 2021).

  • Peptide Coupling Improvement : Prasad et al. (2009) utilized 1-hydroxybenzotriazole in mixed anhydride coupling reactions with Boc-Val-OH and Boc-Pro-Pro-OH to improve peptide synthesis yields (Prasad et al., 2009).

  • Synthesis of Monodisperse-Sequential Polypeptides : Narita et al. (1984) synthesized a series of monodisperse-sequential polypeptides using Boc-Pro-Pro-OH as part of the sequence (Narita et al., 1984).

  • Antimicrobial Activity of Cycloheptapeptides : Dahiya and Gautam (2010) reported the total synthesis of a proline-rich cyclopolypeptide with antimicrobial properties using Boc-Pro-Pro-OH (Dahiya & Gautam, 2010).

  • X-ray Crystallography of Peptides : Yamada et al. (1981) determined the crystal structure of a peptide using Boc-Pro-Pro-OH, contributing to the understanding of peptide conformations (Yamada et al., 1981).

Safety And Hazards

When handling “Boc-Pro-Pro-OH”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill or leak .

properties

IUPAC Name

(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDABHXCVGCHBB-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474521
Record name Boc-Pro-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Pro-Pro-OH

CAS RN

15401-08-8
Record name Boc-Pro-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, 1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
LM Thomas, N Ramasubbu… - International Journal of …, 1994 - Wiley Online Library
The structure of a new crystalline form of tBoc‐Pro‐Pro‐OH (C 15 H 24 N 2 O 5 ) has been determined. The crystals were monoclinic, P2 1 a = 14.667(5), b = 16.600(4), c = 15.502(3) Å, …
Number of citations: 13 onlinelibrary.wiley.com
T MUNEGUMI - Asian Journal of Chemistry, 2023 - researchmap.jp
… This article reports the thermal reactions of Boc-Pro-Pro-OH (4) and Boc-Pro- Gly-OH (5) which were prepared from Boc-Pro-OH (1) as shown in Fig. 4. In addition, polymerization …
Number of citations: 0 researchmap.jp
SA Chaubey, N Patra, R Mishra - Monatshefte für Chemie-Chemical …, 2020 - Springer
… ], Boc-[Pro-Ala-EMIM], Boc-[Pro-Phe-EMIM] containing [Cl] and [NTf 2 ] anions were synthesized via a facile reaction of 2-chloroethylamine with four different dipeptides (Boc-Pro-Pro-OH…
Number of citations: 2 link.springer.com
E Gross, JH Liu, S Alayoglu, MA Marcus, SC Fakra… - pstorage-acs-6854636.s3 …
… 530 mg Boc-Pro-Pro-OMe was mixed with 8 mL (5 equivalents) NaOH (1.0M) in 10 mL THF at RT for the formation Boc-Pro-Pro-OH. …
RS Bhatnagar, RS Rapaka - Biopolymers: Original Research on …, 1975 - Wiley Online Library
We have synthesized (Pro‐Pro‐βAla) n as a model for collagen. The synthetic polytripeptide, mol wt 6500, exhibits a large negative optical rotation with a very strong negative Cotton …
Number of citations: 18 onlinelibrary.wiley.com
RS Rapaka, RS Bhatnagar… - … : Original Research on …, 1976 - Wiley Online Library
Racemization in the synthesis of tripeptide intermediates and their polymers was investigated, using L‐amino acid oxidase. Stepwise investigation of peptide intermediates showed no …
Number of citations: 14 onlinelibrary.wiley.com
RS Rapaka, RS Bhatnagar - International Journal of Peptide …, 1975 - Wiley Online Library
The sequential copolymer (Pro‐Pro‐β‐Ala) n has been synthesized as a model for collagen. Preliminary studies indicate that the polymer may bear conformational resemblance to …
Number of citations: 9 onlinelibrary.wiley.com
HR Kricheldorf, ETK Haupt… - Magnetic resonance in …, 1986 - Wiley Online Library
… In Boc-Pro--Pro-OH the situation is worse, because the A6 values of the inner and of the … alone do not allow a clearcut conformational analysis of Z-Pro-Pro-OH and Boc-Pro-ProOH. …
WS Aldridge, BJ Hornstein, S Serron… - The Journal of …, 2006 - ACS Publications
… The coupling reactions used to incorporate Boc-Pro-OH and Boc-Pro-Pro-OH took place over 1 h … After the addition of the phenothiazine residue, all Boc-Pro-OH and Boc-Pro-Pro-OH …
Number of citations: 42 pubs.acs.org
R Deslauriers, JM Becker, AS Steinfeld… - … : Original Research on …, 1979 - Wiley Online Library
A series of proline‐containing linear oligopeptides (4 dipeptides and 15 tripeptides) were synthesized and examined in aqueous and nonaqueous solutions using 13 C‐nmr …
Number of citations: 29 onlinelibrary.wiley.com

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